molecular formula C8H11NO2 B3254715 3-Hydroxymethyl-2-methoxy-4-methylpyridine CAS No. 243469-62-7

3-Hydroxymethyl-2-methoxy-4-methylpyridine

Cat. No. B3254715
CAS RN: 243469-62-7
M. Wt: 153.18 g/mol
InChI Key: DIOZBRXGVPJLHG-UHFFFAOYSA-N
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Description

“3-Hydroxymethyl-2-methoxy-4-methylpyridine” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . It contains a hydroxymethyl group (−CH2−OH), which makes it an alcohol . It also contains a methoxy group (−O−CH3) and a methyl group (−CH3) attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of “3-Hydroxymethyl-2-methoxy-4-methylpyridine” can be deduced from its name. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring are a hydroxymethyl group (−CH2−OH), a methoxy group (−O−CH3), and a methyl group (−CH3). The exact positions of these groups on the pyridine ring can be inferred from the numbers in the compound’s name .

Scientific Research Applications

Synthesis Processes

  • 3-Hydroxymethyl-2-methoxy-4-methylpyridine and its derivatives have been synthesized and studied for various applications. In a study, the synthesis of 4-hydroxymethyl-3-(alkylamino)acridines demonstrated potential as DNA-intercalating agents, highlighting the reactivity and potential biological interactions of compounds related to 3-Hydroxymethyl-2-methoxy-4-methylpyridine (Charmantray et al., 2001).

Chemical Reactions and Properties

  • The compound's reactivity in various chemical reactions has been a subject of interest. For example, the nitration of related compounds like 2-methoxy-3-hydroxypyridine has been studied, providing insights into the behavior of 3-Hydroxymethyl-2-methoxy-4-methylpyridine in similar chemical environments (Smirnov et al., 1971).

properties

IUPAC Name

(2-methoxy-4-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-3-4-9-8(11-2)7(6)5-10/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOZBRXGVPJLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethyl-2-methoxy-4-methylpyridine
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Reactant of Route 6
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